3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one is a novel coumarin-1,2,3-triazole-1,2,4-oxadiazole hybrid compound. [] While its specific source is not explicitly mentioned in the provided literature, it has been synthesized and investigated for its potential as an anti-cancer agent, specifically targeting breast cancer. [] This compound belongs to a class of heterocyclic compounds, which are organic compounds containing at least one atom other than carbon in their ring structure. [] Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities.
The molecular structure of 3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one was confirmed using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. [, ] The structure consists of three main moieties:
The presence of specific functional groups like methoxy (-OCH3) and fluorine (-F) on the aromatic rings contributes to the compound's overall polarity and potential interactions with biological targets. []
The primary application explored for 3-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one is in anti-cancer research. [, ] In vitro studies have demonstrated its cytotoxicity against three breast cancer cell lines: MCF-7, MDA-MB-231, and T-47D. [] Notably, this compound exhibited the highest potency against MDA-MB-231 and T-47D cells. [] These findings suggest its potential as a lead compound for developing novel therapeutic agents for breast cancer treatment.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9